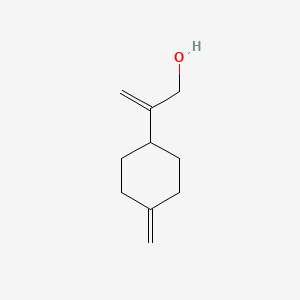

p-Mentha-1(7),8(10)-dien-9-ol

Description

Structure

3D Structure

Properties

CAS No. |

29548-13-8 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-(4-methylidenecyclohexyl)prop-2-en-1-ol |

InChI |

InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h10-11H,1-7H2 |

InChI Key |

SDDQNZKSVASSFO-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCC(CC1)C(=C)CO |

Origin of Product |

United States |

Natural Occurrence and Distribution of P Mentha 1 7 ,8 10 Dien 9 Ol

Botanical Sources and Plant Families

p-Mentha-1(7),8(10)-dien-9-ol has been identified as a constituent of essential oils from several plant families, most notably Asteraceae and Lamiaceae. Research has pinpointed its existence in specific genera, highlighting the diversity of its botanical origins.

Scientific analyses, primarily using gas chromatography-mass spectrometry (GC-MS), have confirmed the presence of this compound in the essential oils of a range of plants.

The compound is found in the essential oil of Brocchia cinerea, a plant from the Asteraceae family. smujo.id Studies on Thymus serpyllum (wild thyme) have also identified this compound as a notable component of its volatile profile. core.ac.uk Within the Lamiaceae family, it has been detected in the essential oil of rosemary (Rosmarinus officinalis). researchgate.net Furthermore, phytochemical analysis of Warburgia ugandensis (Canellaceae family) has shown the compound to be present in its leaf extracts. A study focused on the essential oil composition of Artemisia pedemontana also lists this compound among its constituents. pherobase.com

Below is a table summarizing the botanical sources where this compound has been identified.

Table 1: Botanical Sources of this compound

| Plant Species | Plant Family | Plant Part |

|---|---|---|

| Brocchia cinerea | Asteraceae | Fresh and Dry Aerial Parts smujo.id |

| Thymus serpyllum | Lamiaceae | Aerial Parts core.ac.uk |

| Rosmarinus officinalis | Lamiaceae | Aerial Parts (Leaf and Flower) researchgate.net |

| Warburgia ugandensis | Canellaceae | Leaves |

The concentration and presence of this compound can exhibit significant variation, indicating the existence of different chemotypes and the influence of geographical and environmental factors.

A study on Brocchia cinerea from southeast Morocco revealed a difference in the concentration of the compound between fresh and dry plant material. The essential oil from fresh aerial parts contained 4.11% this compound, while the oil from dry parts contained 3.47%. smujo.id This suggests that post-harvest processing can alter the chemical profile of the essential oil.

Geographical location also plays a crucial role. Research on Artemisia pedemontana gathered in Spain highlighted variations in its essential oil composition, identifying distinct chemotypes (camphor-1,8-cineole and davanone), which points to chemical diversity within the species that can be linked to location. pherobase.com Similarly, the identification of this compound in Warburgia ugandensis was based on samples collected from a specific region in Kenya, implying that populations in other locations may have different chemical makeups.

Identification in Specific Essential Oils

Occurrence in Other Biological Systems

Beyond its direct isolation from plants, this compound has been reported in biological systems that are derived from botanical sources. A notable example is its detection in citrus honey. psu.edu Honey is produced by bees from the nectar of flowers, which undergoes modification through enzymatic processes within the bee. The presence of this compound in honey indicates that the compound is stable enough to be transferred from the original plant nectar and remain identifiable in the final product. psu.edu

Biosynthetic Pathways and Metabolic Flux Leading to P Mentha 1 7 ,8 10 Dien 9 Ol

Precursor Compounds and Isoprenoid Pathways

The journey to p-mentha-1(7),8(10)-dien-9-ol begins with the fundamental building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govmdpi.com These five-carbon units are synthesized in organisms through two primary and distinct pathways: the mevalonic acid (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govmdpi.com

The MVA pathway, typically occurring in the cytosol of higher plants and fungi, starts with acetyl-CoA. nih.gov In contrast, the MEP pathway is active in the plastids of plants and many bacteria, utilizing pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates. mdpi.com While the MVA pathway is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30), the MEP pathway generally supplies the building blocks for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). nih.govmdpi.com

The formation of monoterpenes, the class to which this compound belongs, predominantly relies on the MEP pathway for the supply of IPP and DMAPP. mdpi.com These precursors are then condensed by the enzyme geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), the universal C10 precursor for the vast array of monoterpenes. nih.govnih.gov From GPP, a variety of monoterpene synthases can catalyze cyclization reactions to produce the diverse cyclic skeletons found in nature, including the p-menthane (B155814) framework of limonene (B3431351), which is a key intermediate in the biosynthesis of many oxygenated monoterpenes. nih.govnih.gov

Enzymatic Steps and Biocatalytic Conversions

The final steps in the biosynthesis of this compound involve specific enzymatic modifications of a pre-existing monoterpene skeleton. While the direct biosynthetic pathway has not been fully elucidated in a single organism, research into the biotransformation of related compounds provides significant clues.

Microbial Biotransformations of Related Monoterpenes

Microorganisms, particularly fungi, are well-known for their ability to perform highly specific hydroxylations of monoterpenes, often at positions that are challenging to modify through chemical synthesis. researchgate.nettandfonline.com A pivotal study demonstrated the biotransformation of γ-terpinene by a wild strain of the fungus Stemphylium botryosum. This fungus was found to hydroxylate γ-terpinene at the non-activated C9 position, yielding the novel compound p-mentha-1,4-dien-9-ol. nih.govresearchgate.netresearchgate.net This discovery is highly significant as it establishes a precedent for enzymatic C9-hydroxylation within the p-menthane scaffold by a microorganism.

The biotransformation by S. botryosum was highly regio- and enantioselective. nih.govresearchgate.net During cultivation, the initially formed p-mentha-1,4-dien-9-ol was further oxidized to the aromatic alcohol p-cymen-9-ol. researchgate.netresearchgate.net This suggests a multi-step enzymatic process occurring within the fungus.

Furthermore, while direct microbial production of this compound from limonene is not extensively documented, the chemical synthesis of p-menth-1-en-9-ol (B100243) isomers from limonene has been achieved. researchgate.net This process involves the selective metalation at the C10 position of limonene, followed by oxidation to yield p-mentha-1,8-dien-9-ol. researchgate.net This chemical route underscores the potential for a similar enzymatic hydroxylation of limonene at the C9 or C10 position by a microbial enzyme system. Various microorganisms, including species of Aspergillus, Penicillium, and Pseudomonas, are known to hydroxylate limonene at other positions, such as C3, C6, and C7, primarily through the action of cytochrome P450 monooxygenases. mdpi.comtandfonline.comresearchgate.netnih.gov

Table 1: Microbial Biotransformation of Related Monoterpenes

| Microorganism | Substrate | Major Product(s) | Key Transformation | Reference |

|---|---|---|---|---|

| Stemphylium botryosum (wild strain) | γ-Terpinene | p-Mentha-1,4-dien-9-ol, p-Cymen-9-ol | Hydroxylation at C9 | nih.govresearchgate.netresearchgate.net |

| Thelebolus caninus CBS 710.69 | γ-Terpinene | p-Mentha-1,4-dien-9-ol | Hydroxylation at C9 | nih.gov |

| Aspergillus cellulosae M-77 | (R)-(+)-Limonene | (+)-Limonene-1,2-trans-diol, (+)-Isopiperitenone, (+)-Perillyl alcohol | Hydroxylation at C1, C2, C3, C6, C7 | nih.gov |

| Phomopsis amygdali | Unknown endogenous precursors | (+)-Menthol, (+)-7-Hydroxymenthol, (–)-p-Menthane-1,2,3-triol | Hydroxylation | tandfonline.com |

Genetic Regulation of Biosynthetic Enzymes

The production of monoterpenes and their derivatives is tightly regulated at the genetic level. The key enzymes involved in these pathways, particularly terpene synthases and cytochrome P450 hydroxylases, are encoded by genes whose expression is often developmentally and environmentally controlled. nih.govnih.gov

In plants, the expression of genes encoding enzymes for monoterpene biosynthesis is often coordinated. nih.gov For example, in peppermint (Mentha x piperita), the genes for limonene synthase and the subsequent hydroxylases are transcriptionally activated in a coordinated manner during the development of glandular trichomes, the specialized sites of essential oil biosynthesis. nih.gov

The enzymes responsible for the specific hydroxylation steps in monoterpene biosynthesis are typically cytochrome P450 monooxygenases (CYPs). researchgate.netnih.govwikipedia.orgfrontiersin.orgmdpi.com These enzymes represent a large and diverse family of heme-containing proteins that catalyze the insertion of an oxygen atom into a wide range of substrates. wikipedia.orgmdpi.com In fungi, cytochrome P450 enzymes are involved in various metabolic processes, including the detoxification of plant defense compounds like terpenes. nih.govfrontiersin.org

Synthetic Methodologies for P Mentha 1 7 ,8 10 Dien 9 Ol and Its Analogues

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches combine the selectivity of biological catalysts with the efficiency of chemical reactions to produce enantiomerically pure compounds. These methods are particularly valuable for creating specific stereoisomers of p-menthane (B155814) derivatives.

Diastereoselective and Enantioselective Approaches

A notable chemoenzymatic strategy involves the use of baker's yeast for the diastereoselective reduction of the C(8)=C(10) double bond in p-mentha-1,8-dien-9-al isomers. cnr.it This biological reduction has been successfully applied to synthesize specific diastereomers of p-menth-1-en-9-ol (B100243). cnr.it Lipases are also employed for the kinetic resolution of racemic mixtures, allowing for the separation of enantiomers through selective acetylation. cnr.itresearchgate.net For instance, lipase-mediated resolution has been used to separate mixtures of enantiopure diastereoisomers of p-menth-1-en-9-ol. cnr.it

Fungi, such as Corynespora cassiicola and Stemphylium botryosum, have demonstrated the ability to transform γ-terpinene through hydroxylation at the C9 position. semanticscholar.org This biotransformation yields p-mentha-1,4-dien-9-ol with high regio- and enantioselectivity. semanticscholar.org Specifically, incubation of γ-terpinene with S. botryosum resulted in a 60% yield of p-mentha-1,4-dien-9-ol with an enantiomeric excess (ee) of 74%. semanticscholar.org

Chemical Synthesis Routes from Terpenoid Precursors

Readily available terpenoids, such as limonene (B3431351), serve as common starting materials for the chemical synthesis of p-mentha-1(7),8(10)-dien-9-ol and its analogues. These multi-step syntheses often require careful optimization to achieve the desired regioselectivity and stereoselectivity.

Multi-step Reaction Sequences and Optimization

A common route from (+)-limonene involves an initial selective metalation at the C(10) position using an n-butyllithium/TMEDA complex. cnr.it The resulting allyllithium intermediate is then reacted with trimethylborate and subsequently oxidized with hydrogen peroxide to yield p-mentha-1,8-dien-9-ol. cnr.it This process, however, is not entirely regioselective and produces perillic alcohol as a side product. cnr.it The crude alcohol mixture is then oxidized, for example with manganese dioxide, to the corresponding aldehyde, p-mentha-1,8-dien-9-al, which can be purified by chromatography. cnr.it

Another approach starts with the epoxidation of the endocyclic double bond of limonene using an organic peracid. google.com The resulting diastereomeric mixture of epoxides can then be treated with thiophenol, leading to the formation of a 2-phenylthio-8-p-menthen-1-ol intermediate. google.com Subsequent oxidation to the sulfoxide (B87167) followed by thermal elimination yields the desired p-mentha-2,8-dien-1-ol (B1605798). google.com

The synthesis of p-mentha-1,8-diene triol has been achieved from (–)-verbenone. researchgate.net A key step in this synthesis is the acid-catalyzed rearrangement of a pinane (B1207555) epoxy diol intermediate using montmorillonite (B579905) clay. researchgate.net

Regioselective and Stereoselective Functionalization

Controlling the regioselectivity and stereoselectivity of reactions is crucial in the synthesis of specific isomers. The metalation of limonene with n-butyllithium/TMEDA, while effective, shows limited regioselectivity, leading to a mixture of products. cnr.it

In the synthesis of (+)-p-mentha-2,8-dien-1-ol from (+)-(R)-limonene, the rearrangement of its (1S,2R)-1,2-epoxide is a key step that directs the formation of the desired isomer. publish.csiro.au Conversely, rearrangement of the diastereoisomeric (1R,2S)-1,2-epoxide yields (+)-(2S,4R)-p-mentha-1(7),8-dien-2-ol. publish.csiro.au The diastereoselective bifunctionalization of limonene followed by an effective elimination reaction is another strategy to generate a key chiral p-mentha-2,8-dien-1-ol intermediate for further synthesis. kaimosi.comacs.org

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound expands the range of available compounds for various applications. For example, esters of (8S)-(−)-p-mentha-1,3-dien-9-ol, such as the propionate, butyrate, and valerate, have been prepared by reacting dill ether with the corresponding acid anhydride (B1165640) after treatment with anhydrous magnesium bromide. researchgate.net

The selective metalation of limonene provides access to intermediates that can be used in the synthesis of bisabolane (B3257923) sesquiterpenes. acs.org Furthermore, the biotransformation of related monoterpenes can yield a variety of oxygenated products. For instance, the biotransformation of (1S)-2-carene by Picea abies suspension culture can produce (1R)-p-mentha-1(7),2-dien-8-ol as an intermediate product. mdpi.com

Table of Synthetic Routes and Key Intermediates

Table of Mentioned Compounds

Stereochemical Aspects and Isomerism of P Mentha 1 7 ,8 10 Dien 9 Ol

Impact of Chirality on Molecular Interactions

Chirality is a fundamental property in molecular interactions, particularly in biological systems where receptors, enzymes, and other biomolecules are themselves chiral. The different stereoisomers of p-mentha-1(7),8(10)-dien-9-ol can exhibit varied interactions with these biological targets, leading to differences in their biological activity. cnr.it

The spatial arrangement of the functional groups in each stereoisomer determines how it fits into the binding site of a receptor or the active site of an enzyme. A slight change in the orientation of the hydroxyl group or the isopropenyl group can lead to a significant difference in binding affinity and, consequently, biological response. For instance, in the context of fragrance, different enantiomers of a chiral molecule often possess distinct odors because they interact differently with the chiral olfactory receptors in the nose.

Research into related p-menthane (B155814) derivatives has consistently demonstrated the profound impact of stereochemistry on biological activity. cnr.it For example, the biological effects of many p-menthane terpenes are strictly linked to their absolute configuration. cnr.it

Separation and Characterization of Stereoisomers

Various methods have been developed for the separation of chiral compounds, including p-menthane derivatives. One common approach is chiral chromatography, which utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

A chemoenzymatic approach has been successfully employed for the synthesis and separation of stereoisomers of related p-menthane structures. cnr.it This method often involves the use of enzymes, such as lipases, which can selectively catalyze reactions on one stereoisomer, allowing for the separation of the mixture. For example, lipase-mediated acetylation has been used to resolve mixtures of diastereoisomers. cnr.it In one study, a mixture of diastereomeric alcohols was subjected to acetylation using a lipase, resulting in the formation of an acetate (B1210297) from one isomer while the other remained as an unreacted alcohol, thus enabling their separation. cnr.it

The characterization of the separated stereoisomers is typically achieved using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are powerful tools for determining the structure and purity of the isolated isomers. cnr.itresearchgate.net Chiral GC analysis is particularly useful for determining the enantiomeric excess (ee) or diastereomeric excess (de) of a sample. cnr.it

Table 1: Techniques for Separation and Characterization of p-Menthane Stereoisomers

| Technique | Application | Reference |

| Lipase-mediated kinetic resolution | Separation of stereoisomers | cnr.it |

| Chiral Gas Chromatography (GC) | Determination of enantiomeric/diastereomeric excess | cnr.it |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of isomers | cnr.itresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Identification and confirmation of chemical identity | researchgate.net |

Mechanistic Investigations of P Mentha 1 7 ,8 10 Dien 9 Ol Biological Activities Non Clinical

Molecular Interactions in In Vitro Systems

In vitro studies are fundamental to elucidating the specific molecular targets through which a compound exerts its effects. For p-Mentha-1(7),8(10)-dien-9-ol, research into its direct molecular interactions is an emerging field.

Currently, there is a lack of specific studies investigating the direct inhibitory effects of this compound on xanthine (B1682287) oxidase. Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid; its inhibition is a therapeutic strategy for conditions like gout. farmaciajournal.com

However, research on structurally related p-menthane (B155814) monoterpenoids provides a basis for hypothesizing potential activity. For instance, in silico and in vitro studies on the essential oil of Mentha × smithiana identified its isomer, cis-p-mentha-2,8-dien-1-ol, as having a strong binding affinity for the active site of xanthine oxidase. mdpi.com This suggests that the p-menthane skeleton is a viable scaffold for xanthine oxidase inhibition. The specific arrangement of double bonds and the hydroxyl group in this compound may influence its potential interaction with this and other enzymes, though dedicated enzymatic assays are required for confirmation.

As of now, specific receptor binding studies for this compound have not been reported in the available scientific literature. Receptor binding assays are crucial for identifying interactions with cellular receptors, which can mediate a wide range of physiological responses. Given the known interactions of other monoterpenoids with various receptor types, including olfactory and neuronal receptors, this represents a significant area for future investigation to understand the full biological profile of this compound.

Enzyme Modulation and Inhibition Mechanisms (e.g., Xanthine Oxidase)

Cellular Responses and Signaling Pathway Modulations

The biological activity of a compound is ultimately expressed through its impact on cellular functions and signaling cascades.

Direct experimental evidence detailing the membrane-disrupting capabilities of this compound is not currently available. Nevertheless, it is a well-established mechanism for many monoterpenoid alcohols. Structurally similar compounds, such as cis-p-Mentha-1(7),8-dien-2-ol and p-Mentha-2,8-dien-1-ol (B1605798), are believed to exert their antimicrobial effects by disrupting the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death. The amphipathic nature of these molecules, possessing both a hydrophobic p-menthane ring and a hydrophilic alcohol group, allows them to intercalate into the lipid bilayer of cell membranes, altering fluidity and function. It is plausible that this compound shares this mechanism of action, although this hypothesis awaits verification through specific assays such as membrane permeability and lipid bilayer interaction studies.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical architecture correlates with its biological functions and for designing new molecules with enhanced or more specific activities.

The biological activity of this compound is intrinsically linked to its distinct structural features. As a p-menthane monoterpenoid, its core structure is a cyclohexane (B81311) ring. Key motifs influencing its bioactivity include:

The p-Menthane Skeleton: This provides a foundational hydrophobic structure common to many bioactive monoterpenoids.

Exocyclic Double Bonds: The presence of two exocyclic double bonds (at positions 1(7) and 8(10)) creates reactive sites and specific stereochemistry that can influence binding to molecular targets.

Primary Allylic Alcohol Group: The -CH₂OH group at position 9 is a primary allylic alcohol. This functional group is a crucial site for metabolic transformations (like oxidation to an aldehyde or acid) and for forming hydrogen bonds with biological macromolecules such as enzymes and receptors.

The specific positioning of these motifs distinguishes this compound from its isomers and likely results in a unique biological profile. For example, its isomer perillyl alcohol (p-Mentha-1,8-dien-7-ol) has shown notable activity in preclinical models, which is attributed to its different placement of the hydroxyl group and the endocyclic double bond. who.int A comparative analysis highlights the importance of subtle structural variations in defining the biological effects of p-menthane derivatives.

Ecological and Inter Species Roles of P Mentha 1 7 ,8 10 Dien 9 Ol

Function as Pheromones and Semiochemicalspherobase.com

Semiochemicals are chemicals that convey signals between organisms, and they play a crucial role in chemical ecology. escholarship.org p-Mentha-1(7),8(10)-dien-9-ol is classified as a semiochemical, indicating its involvement in such signaling pathways. pherobase.com However, detailed research into its specific functions, particularly as an insect pheromone, is limited.

There is currently a lack of specific scientific literature identifying this compound as an aggregation-sex pheromone for any insect species. While related p-menthane (B155814) dienol isomers, such as p-mentha-1,3-dien-9-ol, have been identified as novel aggregation-sex pheromones for certain longhorn beetles (Cerambycidae), this specific function has not been documented for this compound. illinois.edu

As a plant volatile, this compound participates in interspecific chemical communication from the perspective of the plant. It is released into the environment, where it can be detected by other organisms. researchgate.net However, specific examples of this compound mediating communication between different species (e.g., attracting pollinators or repelling herbivores) are not detailed in current research. Its primary documented role in this context is as a component of a plant's chemical profile, contributing to its defense.

Aggregation-Sex Pheromone Activity in Insects

Role in Plant Defense Mechanismsmdpi.com

The most well-documented ecological role of this compound is as a constituent of plant essential oils, where it contributes to the plant's defense strategies. Essential oils in genera like Artemisia and Pinus are known to possess antimicrobial, phytotoxic, and anti-herbivore properties. mdpi.comuam.mxresearchgate.net

The compound has been identified as a volatile component in various plants, suggesting its contribution to their chemical defense systems. For instance, it is found in the essential oil of Artemisia pedemontana and in the needle volatiles of several Pinus species. researchgate.netpherobase.comnist.gov The essential oils of Artemisia species are noted for their use in preserving food, which is attributed to their antimicrobial effects on bacteria and fungi. uam.mx Furthermore, volatiles from some Artemisia species exhibit phytotoxic or allelopathic activity, inhibiting the germination and growth of nearby competing plants. researchgate.net

In conifers like Pinus, monoterpenes are key components of resin, which acts as a primary defense against herbivores and pathogens. mdpi.com The presence of this compound in pine needle volatiles suggests it is part of this defensive chemical arsenal. researchgate.net

| Plant Species | Family | Plant Part |

| Artemisia pedemontana | Asteraceae | Aerial Parts |

| Pinus brutia | Pinaceae | Needles |

| Pinus halepensis | Pinaceae | Needles |

| Pinus nigra | Pinaceae | Needles |

| Pinus pinaster | Pinaceae | Needles |

| Pinus pinea | Pinaceae | Needles |

Advanced Analytical and Spectroscopic Characterization of P Mentha 1 7 ,8 10 Dien 9 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating p-mentha-1(7),8(10)-dien-9-ol from other volatile compounds.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. nih.govresearchgate.net This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In GC, the compound is vaporized and separated based on its boiling point and affinity for the stationary phase within the capillary column. The retention index (RI) is a key parameter used for the identification of compounds. For this compound, a normal alkane retention index of 1287 has been reported on a non-polar DB-1 capillary column with a temperature ramp. nist.gov

Once separated, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, a fingerprint of the molecule's fragmentation pattern, allows for its positive identification by comparing it to spectral libraries like the NIST WebBook. nist.govnist.gov The molecular formula of this compound is C₁₀H₁₆O, and its molecular weight is 152.2334 g/mol . nist.govnist.gov GC-MS has been instrumental in identifying this compound in various natural sources, including the essential oil of Ledum groenlandicum, where its esters were also observed. researchgate.net

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O | nist.govnist.gov |

| Molecular Weight | 152.2334 g/mol | nist.govnist.gov |

| CAS Registry Number | 29548-13-8 | nist.govnist.gov |

| Retention Index (DB-1 column) | 1287 | nist.gov |

For highly complex samples where co-elution is a problem in conventional GC-MS, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers enhanced separation and identification capabilities. proquest.com This advanced technique utilizes two columns with different stationary phases (e.g., non-polar followed by medium-polar) to achieve a much higher degree of separation. nih.gov

In a study on Pericarpium Citri Reticulatae (Chenpi) volatile oil, GCxGC-TOFMS was employed to analyze its complex chemical composition. This compound was identified as one of the components. nih.gov The use of GCxGC provides a structured two-dimensional chromatogram, which, combined with high-resolution TOFMS, allows for more reliable compound identification based on retention times in both dimensions and accurate mass measurements. nih.govresearchgate.net This powerful analytical tool is particularly useful for the analysis of complex volatile oils where minor components can be difficult to separate and identify using traditional GC-MS. proquest.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including this compound. While detailed ¹H and ¹³C NMR data for this specific isomer is not extensively published in readily available literature, the chemical identity of a related isomer, (S)-(−)-p-mentha-1,3-dien-9-ol, has been confirmed using one- and two-dimensional NMR techniques, alongside GC/MS and IR. researchgate.net NMR provides invaluable information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the stereochemistry. For complex structures, techniques like COSY, HSQC, and HMBC are used to piece together the complete molecular structure.

Other Spectroscopic Methods (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is another important tool for the characterization of this compound. FTIR analysis identifies the functional groups present in a molecule based on their absorption of infrared radiation. In the context of analyzing extracts containing this compound, FTIR can reveal the presence of key functional groups. For instance, a broad, intense absorption band between 3000 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. unimi.it Other expected absorptions would include those for C-H stretching of alkanes and alkenes, and C=C stretching of the double bonds. While a specific FTIR spectrum for pure this compound is not detailed in the provided context, the technique is frequently used in conjunction with GC-MS to provide complementary structural information. researchgate.net

Theoretical and Computational Studies on P Mentha 1 7 ,8 10 Dien 9 Ol

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govfrontiersin.org This method allows researchers to model the interaction between a ligand and a protein at the atomic level, helping to understand the fundamental biochemical processes. nih.gov The process involves sampling possible conformations of the ligand within the protein's binding site and then ranking these poses using a scoring function to estimate the binding affinity. researchgate.net This approach is instrumental in structure-based drug discovery for identifying potential new drug candidates and elucidating their mechanisms of action. core.ac.uk

A thorough review of published scientific research reveals a lack of specific molecular docking studies for p-Mentha-1(7),8(10)-dien-9-ol. While some large-scale computational screening studies may include related p-menthane (B155814) structures or its synonym, Uroterpenol, detailed analyses of the binding modes, interaction energies, and specific amino acid residues involved in the potential binding of this compound to protein targets are not available in the current literature. researchgate.net

Table 1: Illustrative Molecular Docking Data (Hypothetical) No publicly available molecular docking data specifically for this compound was found. The table below is a template illustrating how such data would be presented.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| Data Not Available | This compound | N/A | N/A | N/A |

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), are employed to investigate the electronic structure and geometry of molecules. mdpi.com Conformational analysis, a key application of these methods, aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. researchgate.net This information is crucial as a molecule's biological activity is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.

Specific quantum chemical studies dedicated to the conformational analysis of this compound are not found in the reviewed literature. However, research on structurally similar p-menthane derivatives demonstrates the utility of these computational approaches. For instance, studies on menthol (B31143) diastereomers and p-menthane-3,9-diols have successfully used DFT calculations to determine dominating rotamers and calculate NMR chemical shifts that show excellent agreement with experimental data. researchgate.netacs.org These studies often combine computational methods with experimental techniques like NMR spectroscopy to provide a complete picture of the molecule's structural properties in solution. mdpi.comacs.org A notable study on the diastereoisomers of uroterpenol (p-menth-1-ene-8,9-diol), a related compound, utilized NMR spectroscopy and crystallographic analysis to establish their conformation and stereochemistry. publish.csiro.auresearchgate.net

Table 2: Illustrative Quantum Calculation Data (Hypothetical) No specific data from quantum chemical calculations for this compound was found in the literature. This table serves as an example of how such findings would be structured.

| Computational Method | Basis Set | Property Calculated | Result |

| Data Not Available | N/A | Relative Energy of Conformers | N/A |

| Data Not Available | N/A | Dihedral Angles | N/A |

| Data Not Available | N/A | O-H Bond Dissociation Enthalpy | N/A |

Emerging Research Frontiers and Unexplored Avenues for P Mentha 1 7 ,8 10 Dien 9 Ol

Integration with Synthetic Biology and Metabolic Engineering

The sustainable production of complex natural molecules like p-Mentha-1(7),8(10)-dien-9-ol is a key target for synthetic biology and metabolic engineering. While dedicated research on the microbial biosynthesis of this specific compound is still nascent, the principles have been successfully applied to structurally related and commercially significant monoterpenoids, such as menthol (B31143). researchgate.net These established strategies provide a clear roadmap for developing microbial cell factories for this compound.

The general approach involves genetically engineering common microbial hosts, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae, which are well-characterized and amenable to genetic modification. researchgate.net The synthesis would likely begin from a simple carbon source like glucose, which is converted into the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the native mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.

Engineering efforts would focus on:

Precursor Pathway Enhancement: Optimizing the expression of genes within the MVA or MEP pathways to increase the intracellular pool of IPP and DMAPP, thereby driving metabolic flux towards monoterpene production.

Heterologous Expression of Terpene Synthases: Introducing genes from plants or other organisms that encode for enzymes capable of converting the precursors into a specific monoterpene backbone, such as limonene (B3431351), which is a plausible precursor for this compound.

Enzyme Discovery and Engineering: Identifying and cloning the specific enzymes—likely a cytochrome P450 monooxygenase or other hydroxylase—that can perform the precise hydroxylation of a limonene-type precursor to yield this compound. This remains a significant discovery step. Protein engineering strategies could then be used to improve the enzyme's specificity and efficiency. asm.org

The successful biotechnological production of (−)-menthol, which involves the specific hydroxylation of limonene followed by several reduction steps, serves as a powerful precedent. asm.org Similar multi-step enzymatic pathways, constructed within a single microbial host, could be envisioned for the de novo synthesis of this compound.

Novel Biocatalytic Transformations

Biotransformation, which uses whole microbial cells or isolated enzymes to perform specific chemical modifications on a substrate, represents a powerful tool for generating novel compounds. While studies on the direct biocatalytic transformation of this compound are not yet available, research on closely related p-menthane (B155814) structures highlights the potential of this approach. These transformations are noted for their high regio- and stereoselectivity, which is often difficult to achieve with traditional chemical synthesis. mdpi.com

Several studies demonstrate the ability of fungi and plant cells to introduce hydroxyl groups or perform other modifications on the p-menthane skeleton. For instance, the fungus Stemphylium botryosum has been shown to transform γ-terpinene into the novel and highly odorous compound p-mentha-1,4-dien-9-ol. researchgate.net This reaction is particularly interesting as it involves the hydroxylation of a non-activated carbon atom, a chemically challenging reaction. mdpi.com In another example, a chemoenzymatic synthesis utilized baker's yeast for the diastereoselective reduction of p-mentha-1,8-dien-9-al isomers to produce the corresponding alcohols. Furthermore, suspension cultures of Picea abies have been used to biotransform (1S)-2-carene into several products, including (1R)-p-mentha-1(7),2-dien-8-ol. mdpi.com

| Substrate | Biocatalyst | Major Product(s) | Reference |

|---|---|---|---|

| γ-Terpinene | Stemphylium botryosum (fungus) | p-Mentha-1,4-dien-9-ol, p-Cymen-9-ol | mdpi.comresearchgate.net |

| p-Mentha-1,8-dien-9-al | Baker's Yeast (Saccharomyces cerevisiae) | p-Menth-1-en-9-ol (B100243) isomers | |

| (1S)-2-Carene | Picea abies (plant suspension culture) | (1R)-p-Mentha-1(7),2-dien-8-ol | mdpi.com |

Ecological Role in Broader Ecosystem Dynamics

While many monoterpenoids are known to play crucial roles in plant defense and as insect semiochemicals (communication chemicals), the specific ecological function of this compound is an active area of investigation. A recent study provided direct evidence for its involvement in plant-insect interactions. researchgate.net

The research focused on the deciduous shrub Microcos paniculata and the metabolic changes that occur when it is infested by eriophyid mites, which cause the formation of galls. Analysis of the plant tissues revealed that the remaining leaf portions of galled leaves were characterized by high levels of this compound. researchgate.net This localized accumulation strongly suggests that the compound is synthesized as part of the plant's metabolic response to mite-induced stress and gall formation. Its role could be as a direct defense compound against the mites or as a signaling molecule within the plant. researchgate.net

The ecological functions of closely related isomers further underscore the importance of p-menthadienols in ecosystems. For example, p-mentha-1,3-dien-9-ol has been identified as a novel aggregation-sex pheromone for the Eurasian longhorn beetle Aromia moschata and the North American species Holopleura marginata. illinois.edu In another case, p-mentha-1-en-8-ol was found to be a major component of the essential oil from Lavandula stoechas, which exhibits significant fumigant toxicity against several insect pests that attack stored products. researchgate.net These findings highlight the functional diversity of this class of compounds, acting as attractants, defense agents, and metabolic response indicators. The specific role of this compound within this broader context remains a compelling subject for future ecological research.

| Compound | Ecological Role | Organism(s) Involved | Reference |

|---|---|---|---|

| This compound | Metabolic response to mite infestation | Microcos paniculata (plant) / Eriophyid mites (insect) | researchgate.net |

| p-Mentha-1,3-dien-9-ol | Aggregation-sex pheromone | Aromia moschata, Holopleura marginata (longhorn beetles) | illinois.edu |

| p-Mentha-1-en-8-ol | Insecticidal / Fumigant toxicity | Lavandula stoechas (plant) / Stored product insects | researchgate.net |

Q & A

Q. How is p-Mentha-1(7),8(10)-dien-9-ol identified and characterized in complex mixtures like essential oils?

- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for identification and quantification. Retention Indices (RI) and mass spectral matching against libraries (e.g., NIST) are critical for confirmation. For example, in citrus oils, the compound was detected with a peak area of 0.5% using DB-Wax and HP-5MS columns . HS-SPME (Headspace Solid-Phase Microextraction) coupled with GC-MS enhances sensitivity for volatile extraction .

Q. What are the key physical-chemical properties of this compound?

- Data-Driven Answer :

- Molecular Formula: C₁₀H₁₆O

- Molecular Weight: 152.23 g/mol

- Refractive Index: 0.183 ± 0.004 (experimental data)

- Classification: Alcohol (terpene alcohol)

- CAS Registry: 3269-90-7 (primary) and 29548-13-8 (alternative) .

Q. What are the natural sources of this compound?

- Examples :

- Citrus sinensis (Hongjiang oranges): Detected via HS-SPME-GC/MS with variable concentrations depending on cultivation methods .

- Eucalyptus leaves : Relative content ranges from 0.12% to 0.39% across different growth years .

- Litsea mollis fruit : Identified in both free and bound volatile profiles .

Advanced Research Questions

Q. What synthetic routes are available for this compound?

- Methodological Insight :

- Cyclization of Diene Precursors : Catalyzed cyclization of limonene derivatives under controlled conditions .

- Natural Extraction : Hydrodistillation from essential oils (e.g., rosemary or citrus), though yields depend on plant origin and extraction parameters .

Q. How does stereochemistry influence its reactivity and biological activity?

- Key Findings :

- The cis isomer (e.g., cis-p-Mentha-1(7),8-dien-2-ol) exhibits distinct antimicrobial activity due to membrane disruption mechanisms, unlike trans isomers .

- Stereochemical variations alter oxidation pathways; for example, cis configurations may favor epoxide formation under specific conditions .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Challenges & Solutions :

- Co-elution Issues : Overlapping peaks in 1D-GC (e.g., with dodecanal) are resolved using comprehensive 2D-GC (GC×GC) coupled with high-resolution TOF-MS .

- Quantification Variability : Internal standards (e.g., deuterated analogs) improve reproducibility in GC-MS workflows .

Q. Why do reported concentrations of this compound vary across studies?

- Contradiction Analysis :

- Environmental Factors : In Eucalyptus, concentration fluctuates with plant age (1-year: 0.38% vs. 5-year: 0.28%) due to metabolic shifts .

- Processing Effects : UV-C irradiation reduces peak area from 0.5% to 0.3% in citrus oils, indicating photodegradation susceptibility .

Q. What is the regulatory status of this compound in food and cosmetics?

- Safety Evaluation :

- EFSA classifies it under Flavouring Group Evaluation 207 (FGE.207) , noting insufficient genotoxicity data. Current safety assessments rely on the MSDI (Maximized Survey-Derived Daily Intake) approach .

Q. How do environmental factors influence its biosynthesis in plants?

- Experimental Design Considerations :

Q. What advanced techniques address stability and degradation studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.